Iberin
Overview
Description
Iberin is an isothiocyanate, a glucosinolate hydrolysis product found in many members of the Brassicaceae family . It is a quorum-sensing inhibitor (QSI) of the bacterial pathogen Pseudomonas aeruginosa . It has a role as a quorum sensing inhibitor, a plant metabolite, and an apoptosis inducer .
Synthesis Analysis
Iberin is a naturally occurring compound and is not typically synthesized in a laboratory setting. It is found in cruciferous vegetables such as cabbage, red cabbage, and horseradish . More detailed information about its synthesis might be found in specialized literature.
Molecular Structure Analysis
The molecular formula of Iberin is C5H9NOS2 . The IUPAC name is 1-isothiocyanato-3-methylsulfinylpropane . The InChI is InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3 and the Canonical SMILES is CS(=O)CCCN=C=S .
Physical And Chemical Properties Analysis
Iberin has a molecular weight of 163.3 g/mol . The CAS number is 505-44-2 . More detailed physical and chemical properties might be found in specialized databases or literature.
Scientific Research Applications
Anti-Inflammatory Effects in Human Oral Epithelial Cells
Iberin, a chemical found in cruciferous plants, has shown anti-inflammatory effects in human oral epithelial cells. It inhibits the production of certain inflammatory mediators and activates antioxidant signaling pathways. This effect is achieved by preventing the activation of specific signal transduction pathways (Hosokawa et al., 2022).
Targeting Toll-like Receptors
Iberin, found in cabbage, targets Toll-like receptors (TLRs), disrupts TLR dimerization, and inhibits inflammatory responses. This identifies TLR dimerization as a target for food-derived anti-inflammatory compounds, extending our understanding of isothiocyanates' medical benefits (Shibata et al., 2014).
Antim
icrobial Properties Against Pseudomonas aeruginosaIberin, an isothiocyanate compound from horseradish, has been identified as a quorum-sensing inhibitor of the bacterial pathogen Pseudomonas aeruginosa. Through a systems biology approach, it was found that iberin inhibits the expression of specific small regulatory RNAs in P. aeruginosa, leading to the repression of quorum-sensing-regulated virulence factors and reduced biofilm formation (Tan et al., 2014).
Antiproliferative and Proapoptotic Effects in Glioblastoma Cells
Iberin exhibits antiproliferative and proapoptotic effects in human glioblastoma cells. It induces apoptosis by activating caspase-3 and caspase-9, suggesting its potential use as a therapeutic micronutrient in brain tumor prevention or intervention (Jadhav et al., 2007).
Stability in Various Solvents
A study on the stability of iberin in different solvents used in liquid chromatography found that its degradation varies with the solvent and temperature. The findings provide crucial information for analytical standards in quantifying iberin in natural products or supplements (Cirilli et al., 2020).
Role in Ovarian Cancer
Iberin inhibits cell proliferation, induces cell cycle arrest, and promotes cell apoptosis in ovarian cancer cells. It modulates specific cellular pathways, suggesting its potential as a therapeutic agent against ovarian cancer (Gong et al., 2021).
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Iberin from horseradish was shown to inhibit quorum sensing in Pseudomonas aeruginosa, a common opportunistic pathogen. This ability of iberin suggests its potential as a natural antimicrobial agent (Jakobsen et al., 2012).
Anticancer Properties in Neuroblastoma Cells
Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells. It modulates the expression of specific cell cycle proteins and activates apoptotic pathways, highlighting its potential in cancer therapy (Jadhav et al., 2007).
Safety And Hazards
Iberin is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
1-isothiocyanato-3-methylsulfinylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELAOEBVZLPXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339465 | |
Record name | 3-Methylsulfinylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylsulfinylpropyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Iberin | |
CAS RN |
505-44-2 | |
Record name | Iberin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iberin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 505-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylsulfinylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-3-methanesulfinylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ680L4LP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylsulfinylpropyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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